molecular formula C21H30O3 B12768521 Methyl 15-hydroxydehydroabietate CAS No. 29461-23-2

Methyl 15-hydroxydehydroabietate

Cat. No.: B12768521
CAS No.: 29461-23-2
M. Wt: 330.5 g/mol
InChI Key: IGUDTNVZIOWVIV-DUXKGJEZSA-N
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Description

Methyl 15-hydroxydehydroabietate is a chemical compound with the molecular formula C21H30O3 and a molecular weight of 330.4611 . It is a methyl ester derivative of 15-hydroxydehydroabietic acid, which belongs to the class of diterpenoids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 15-hydroxydehydroabietate typically involves the esterification of 15-hydroxydehydroabietic acid. One common method includes the reaction of 15-hydroxydehydroabietic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

15-Hydroxydehydroabietic acid+MethanolH2SO4Methyl 15-hydroxydehydroabietate+Water\text{15-Hydroxydehydroabietic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 15-Hydroxydehydroabietic acid+MethanolH2​SO4​​Methyl 15-hydroxydehydroabietate+Water

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 15-hydroxydehydroabietate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Acid chlorides or anhydrides are used for esterification reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 15-hydroxydehydroabietate involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activities or interacting with cellular receptors. For example, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

  • 15-Hydroxydehydroabietic acid
  • Dehydroabietic acid
  • Abietic acid
  • Methyl callitrisate

Comparison: Methyl 15-hydroxydehydroabietate is unique due to its specific hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. Compared to dehydroabietic acid and abietic acid, the presence of the hydroxyl group at the 15th position enhances its solubility and potential for chemical modifications .

Properties

CAS No.

29461-23-2

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

methyl (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C21H30O3/c1-19(2,23)15-8-9-16-14(13-15)7-10-17-20(16,3)11-6-12-21(17,4)18(22)24-5/h8-9,13,17,23H,6-7,10-12H2,1-5H3/t17-,20-,21-/m1/s1

InChI Key

IGUDTNVZIOWVIV-DUXKGJEZSA-N

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)OC

Canonical SMILES

CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)OC

Origin of Product

United States

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